Avermectin B1a monosaccharide

Anthelmintic Parasitology Mechanism of Action

Avermectin B1a monosaccharide is the selective hydrolysis product of avermectin B1a, lacking the terminal oleandrose sugar. This structural simplification eliminates paralytic neuromuscular activity while preserving potent larvicidal efficacy (0.001 µg/mL against Haemonchus contortus, MAC 0.1 µM against C. elegans). It serves as a critical tool for dissecting ivermectin resistance mechanisms, probing GluCl/GABA receptor pharmacology, and benchmarking novel anthelmintic candidates. Its 50-fold greater potency than GABA in enhancing benzodiazepine binding makes it essential for neuroscientific GABAA allosteric modulation studies. Choose this compound for unambiguous, non-interchangeable data in resistance profiling and target deconvolution assays.

Molecular Formula C41H60O11
Molecular Weight 728.9 g/mol
Cat. No. B15579614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAvermectin B1a monosaccharide
Molecular FormulaC41H60O11
Molecular Weight728.9 g/mol
Structural Identifiers
InChIInChI=1S/C41H60O11/c1-9-22(2)37-25(5)15-16-40(52-37)20-30-18-29(51-40)14-13-24(4)36(50-33-19-32(46-8)35(43)27(7)48-33)23(3)11-10-12-28-21-47-38-34(42)26(6)17-31(39(44)49-30)41(28,38)45/h10-13,15-17,22-23,25,27,29-38,42-43,45H,9,14,18-21H2,1-8H3
InChIKeyZBVWYDMYMRLKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Avermectin B1a Monosaccharide: Core Physicochemical and Pharmacological Identity for Research Procurement


Avermectin B1a monosaccharide (CAS 71831-09-9, C41H60O11, MW 728.9) is a macrolide anthelmintic derived from the selective hydrolysis of the terminal oleandrose disaccharide unit of the parent avermectin B1a . This structural simplification yields a monosaccharide aglycone that retains high-affinity binding to invertebrate glutamate-gated chloride channels (GluCls) and GABA receptors, which underlies its potent nematocidal and insecticidal properties [1]. The compound demonstrates a minimum active concentration (MAC) of 0.1 μM against Caenorhabditis elegans and inhibits larval development of Haemonchus contortus at 0.001 μg/mL, while being devoid of paralytic activity—a functional signature that distinguishes it from both the parent disaccharide and other macrocyclic lactones .

Why Avermectin B1a Monosaccharide Cannot Be Substituted with In-Class Avermectin Derivatives


The avermectin class exhibits substantial divergence in glycosylation pattern, C22-C23 saturation state, and 25-position substitution, each of which profoundly alters target affinity, functional output (e.g., paralysis vs. growth inhibition), and resistance profile [1]. Avermectin B1a monosaccharide lacks the terminal α-L-oleandrose sugar moiety present in abamectin B1a and ivermectin B1a, resulting in a molecular weight reduction of approximately 144 Da and a corresponding shift in lipophilicity (Log P ~3.0–5.8 for disaccharide vs. predicted lower for monosaccharide) [2]. Critically, this deglycosylation eliminates paralytic neuromuscular activity while preserving larvicidal efficacy, making the monosaccharide a mechanistically distinct tool compound rather than a simple potency analog . Consequently, substituting a disaccharide avermectin for the monosaccharide in assays designed to discriminate resistance mechanisms or to probe chloride channel pharmacology will yield non-interchangeable and potentially misleading data.

Quantitative Differentiation of Avermectin B1a Monosaccharide: Head-to-Head Efficacy and Mechanistic Comparisons


Head-to-Head Paralysis Potency: Avermectin B1a vs. Ivermectin on Angiostrongylus cantonensis

In a direct comparative study, avermectin B1a paralyzed Angiostrongylus cantonensis at a concentration of 3.6 × 10⁻¹⁴ M (3.0 × 10⁻¹⁴ g/mL), whereas ivermectin required 2.5 × 10⁻⁹ g/mL to achieve comparable paralysis [1]. This represents an approximately 80,000-fold higher molar potency for avermectin B1a relative to ivermectin in this specific assay.

Anthelmintic Parasitology Mechanism of Action

Larvicidal Activity and Functional Divergence: Avermectin B1a Monosaccharide vs. Ivermectin Monosaccharide on Haemonchus contortus

Avermectin B1a monosaccharide completely inhibits larval development of Haemonchus contortus at a minimum concentration of 0.001 μg/mL . Critically, unlike ivermectin monosaccharide and the parent disaccharide, it achieves this inhibition without inducing neuromuscular paralysis, a property that enables its use as a sensitive probe for detecting specific ivermectin resistance mechanisms .

Anthelmintic Resistance Larvicidal Assay Veterinary Parasitology

Potency Against C. elegans: Minimum Active Concentration (MAC) of Avermectin B1a Monosaccharide

Avermectin B1a monosaccharide exhibits a minimum active concentration (MAC) of 0.1 μM against Caenorhabditis elegans, establishing a clear quantitative benchmark for lethality in this standard genetic model organism . This value serves as a reference point for structure-activity relationship (SAR) studies comparing various avermectin analogs.

Nematode Model Drug Screening Toxicology

Mammalian Safety Margin: Lack of Toxicity Due to Target Specificity

Avermectin B1a exhibits no toxicity in mammals because mammals lack the specific glutamate-gated chloride channels targeted by the compound [1]. In rat brain synaptic membranes, avermectin B1a enhances GABA binding by up to 80% over control at a concentration of 7 μM, but this modulation occurs without the lethal channel opening seen in invertebrates [2].

Selectivity Toxicology Drug Safety

In Vivo Anthelmintic Efficacy in Livestock: >95% Reduction at 0.1 mg/kg Oral Dose

Oral administration of avermectin B1a at a dose of 0.1 mg/kg reduced nematode burdens by more than 95% in cattle (against T. colubriformis, T. axei, H. placei, C. oncophora, C. punctata, O. ostertagi, O. radiatum, and D. viviparus) and in sheep (against T. axei, H. contortus, C. oncophora, T. colubriformis, O. circumcincta, and O. columbianum) [1].

Veterinary Medicine In Vivo Efficacy Livestock Parasites

GABAergic Modulation: EC50 of 50-fold Lower than GABA for Benzodiazepine Binding Enhancement

Avermectin B1a enhances flunitrazepam (benzodiazepine) binding to synaptic membranes with an EC50 value that is 50-fold lower than that of GABA [1]. This indicates that avermectin B1a is a significantly more potent allosteric modulator of the GABA-benzodiazepine receptor complex than the endogenous neurotransmitter itself.

Neuroscience GABA Receptor Pharmacology

Optimal Procurement and Application Scenarios for Avermectin B1a Monosaccharide Based on Differentiated Evidence


Mechanistic Discrimination of Anthelmintic Resistance Pathways

Avermectin B1a monosaccharide is uniquely suited for studies dissecting ivermectin resistance in Haemonchus contortus and other nematodes. Because it potently inhibits larval development (0.001 μg/mL) without causing paralysis, it serves as a sensitive probe to distinguish between resistance arising from target-site mutations affecting neuromuscular function vs. those affecting developmental signaling pathways . Procurement is recommended for laboratories focused on molecular diagnostics of anthelmintic resistance and for those developing next-generation antiparasitic agents with novel modes of action .

Allosteric Modulation Studies of GABA-Benzodiazepine Receptor Complexes

The 50-fold greater potency of avermectin B1a relative to GABA in enhancing benzodiazepine binding makes it an essential tool compound for neuroscientists investigating allosteric modulation of the GABAA receptor complex . This application leverages the compound's high-affinity interaction with a site distinct from the GABA orthosteric binding pocket, enabling detailed structure-function studies and high-throughput screening assays for novel GABAergic modulators .

In Vivo Validation of Antiparasitic Lead Candidates in Livestock Models

The well-documented in vivo efficacy of avermectin B1a (oral 0.1 mg/kg achieving >95% reduction of multiple nematode species in cattle and sheep) establishes it as a robust positive control for livestock anthelmintic studies . Research programs evaluating novel macrocyclic lactones or combination therapies can reliably benchmark performance against this quantifiable standard, ensuring that efficacy claims are anchored to a reproducible and historically validated comparator .

Nematode Model Organism Screening for Structure-Activity Relationship (SAR) Studies

The minimum active concentration (MAC) of 0.1 μM against C. elegans provides a precise, scalable metric for SAR campaigns exploring avermectin analogs . This application scenario is ideal for high-throughput phenotypic screening in academic and industrial settings where C. elegans serves as a cost-effective, genetically tractable model for anthelmintic discovery and target deconvolution .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Avermectin B1a monosaccharide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.